

Pharacine chemical structure and properties

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Compound of Interest		
Compound Name:	Pharacine	
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Pharacine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharacine is a naturally occurring macrocyclic compound, first isolated from the marine bacterium Cytophaga sp. strain AM13.1.[1] Structurally, it is a highly symmetrical p-cyclophane, identified as the first cyclic terephthalic acid ester discovered from a natural source.[1][2] This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and experimental protocols related to **Pharacine**. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.

Chemical Structure and Identification

Pharacine is a macrocyclic ester with the chemical formula C₂₄H₂₄O₈.[3][4] Its structure is characterized by a cyclic arrangement of two terephthalic acid moieties and two 1,4-butanediol units.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	63440-93-7[3][4]
IUPAC Name	3,8,15,20-tetraoxatricyclo[20.2.2.2 ¹⁰ , ¹³]octacosa- 1(25),10,12,22(26),23,27-hexaene-2,9,14,21- tetrone[3]
Molecular Formula	C24H24O8[3][4]
Canonical SMILES	C1CCOC(=0)C2=CC=C(C=C2)C(=0)OCCCCO C(=0)C3=CC=C(C=C3)C(=0)OC1[3]
InChI Key	SFNCDJVWOAZMFE-UHFFFAOYSA-N[3]
Synonyms	Pharacin, PBT Cyclic Dimer, 1,4-Butanediol- terephthaloyl Chloride Cyclic Dimer, Cyclobis(1,4-butylene terephthalate)[4][5]

Physicochemical Properties

Pharacine is a white to off-white solid with limited solubility in common organic solvents.[5] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties



Property	Value	Source
Molecular Weight	440.44 g/mol	[3][4]
Monoisotopic Mass	440.14711772 Da	[3]
Melting Point	193-195 °C	[5]
Boiling Point (Predicted)	753.4 ± 60.0 °C	[5]
Density (Predicted)	1.208 ± 0.06 g/cm ³	[5]
Solubility	Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate	[5]
Appearance	White to Off-white Solid	[5]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of **Pharacine**.

Table 3: Spectroscopic Data

Technique	Data Highlights
¹³ C NMR	Spectral data available in PubChem.[3]
Mass Spectrometry (GC-MS)	Mass spectral data available in PubChem, obtained on Varian MAT 731 or Varian 311A or AMD-402 instruments.[3]
Infrared (IR) Spectroscopy	No specific IR spectrum for Pharacine is readily available. However, characteristic absorptions for esters (C=O stretch around 1750-1730 cm ⁻¹) and aromatic rings (C=C stretch around 1600-1475 cm ⁻¹) would be expected.

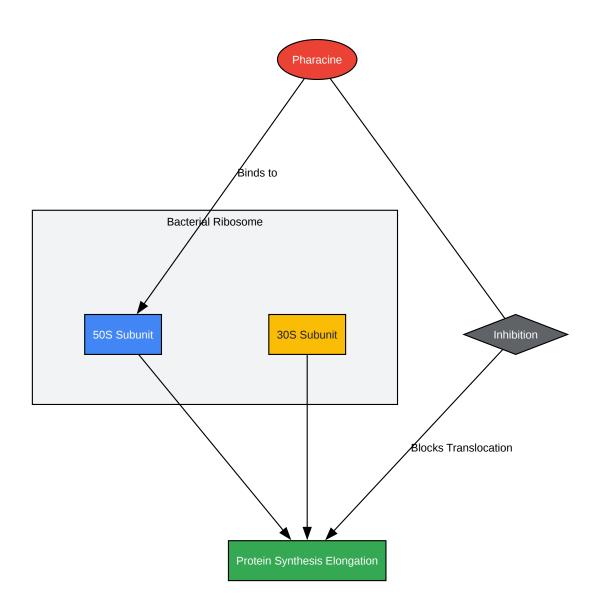


Pharmacological Properties and Mechanism of Action

Pharacine has been reported to exhibit antibiotic properties. The primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[6] This interaction hinders the translocation step of elongation, thereby preventing the synthesis of essential proteins for bacterial growth and proliferation.[6]

Some databases have anecdotally mentioned anti-leukemic activity for **Pharacine**. However, the primary scientific literature on the isolation and initial characterization of **Pharacine** did not report significant activity against a panel of bacteria and fungi.[1] Further studies on its potential anticancer properties are required for validation.





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Caption: Mechanism of action of **Pharacine**.

Experimental Protocols Isolation of Pharacine from Cytophaga sp. strain AM13.1



The following protocol is based on the methodology described by Shaaban et al. (2002).[1]

1. Fermentation:

- Inoculate ten 1 L Erlenmeyer flasks, each containing 200 mL of Luria-Bertani medium (pH 7.2), with the producing strain Cytophaga sp. AM13.1.
- Incubate the flasks for 3 days at 29 °C with agitation at 120 rpm.
- Maintain the pH at 6.5 by automatic addition of 2 N NaOH and 2 N HCl.
- Use Niax PPG 2025 as an antifoaming agent.
- Supply sterile air at 5 L/min.

2. Extraction:

- Mix the culture broth with diatomaceous earth (approximately 1 kg) and filter through a press
 filter.
- Separately extract the culture filtrate and biomass with ethyl acetate.
- Additionally, extract the biomass with acetone.
- Combine the organic phases and evaporate to dryness to yield the crude extract.
- 3. Chromatographic Separation:
- Subject the crude extract to column chromatography on silica gel using a gradient of cyclohexane-ethyl acetate-methanol.
- Further purify the resulting fractions using preparative thin-layer chromatography (PTLC) on silica gel with a suitable solvent system.
- Isolate Pharacine from the appropriate fractions by column chromatography on Sephadex (3 × 60 cm, CHCl₃/40% MeOH).





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Caption: Experimental workflow for the isolation of **Pharacine**.

Synthesis and Analytical Methods

As of the current literature survey, a detailed protocol for the total synthesis of **Pharacine** has not been published. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the detection and quantification of **Pharacine**.[2][5] Given its structure, Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary method for structural elucidation and confirmation.[3]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Pharacine** is associated with the following hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

Pharacine is a unique macrocyclic natural product with potential as an antibiotic. Its mechanism of action, involving the inhibition of the 50S ribosomal subunit, presents a target for the development of new antibacterial agents. Further research is warranted to fully elucidate its



pharmacological profile, including a more thorough investigation of its potential anticancer activities and the development of a synthetic route to enable broader studies. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of **Pharacine**.

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